Cas no 1235298-44-8 (phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate)

phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate
- ICTLIVQJCQEMHH-UHFFFAOYSA-N
- phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
- phenyl 4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate
- 1235298-44-8
- phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate
- F5017-2037
- AKOS024490396
- CCG-358262
- VU0629891-1
-
- インチ: 1S/C17H19ClN2O4S2/c18-15-6-7-16(25-15)26(22,23)19-12-13-8-10-20(11-9-13)17(21)24-14-4-2-1-3-5-14/h1-7,13,19H,8-12H2
- InChIKey: ICTLIVQJCQEMHH-UHFFFAOYSA-N
- SMILES: N1(C(OC2=CC=CC=C2)=O)CCC(CNS(C2SC(Cl)=CC=2)(=O)=O)CC1
計算された属性
- 精确分子量: 414.0474771g/mol
- 同位素质量: 414.0474771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 570
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 112Ų
phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5017-2037-10mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5017-2037-40mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5017-2037-50mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5017-2037-2μmol |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5017-2037-30mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5017-2037-10μmol |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5017-2037-5mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5017-2037-20μmol |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5017-2037-20mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5017-2037-25mg |
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate |
1235298-44-8 | 25mg |
$109.0 | 2023-09-10 |
phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylateに関する追加情報
Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate (CAS No. 1235298-44-8): A Comprehensive Overview
Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate, identified by its CAS number 1235298-44-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine core linked to a phenyl group and a sulfonamido moiety derived from 5-chlorothiophene. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The sulfonamido group in Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate is particularly noteworthy due to its ability to participate in various biochemical interactions. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The presence of the chlorothiophene ring further enhances the compound's potential by introducing additional electronic and steric effects that can modulate its biological behavior. This dual functionality makes the compound an attractive scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the structural and functional properties of Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate. These studies have highlighted the compound's ability to interact with biological targets such as enzymes and receptors, suggesting its potential as an inhibitor or modulator in various disease pathways. For instance, computational simulations have indicated that the sulfonamido group can form hydrogen bonds with specific amino acid residues in protein targets, thereby influencing the compound's binding affinity and efficacy.
In the realm of drug discovery, the phenyl ring in Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate serves as an important pharmacophoric element. Phenyl derivatives are commonly found in a wide range of bioactive molecules due to their ability to engage in π-stacking interactions and hydrophobic effects with biological targets. These interactions can enhance the compound's solubility, bioavailability, and overall pharmacokinetic profile. The specific positioning of the phenyl group in relation to the piperidine core and sulfonamido moiety is crucial for optimizing these interactions and achieving desired therapeutic outcomes.
The 5-chlorothiophene-2-sulfonamido moiety is another key feature that contributes to the compound's unique properties. Thiophene derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and analgesic effects. The introduction of a chloro substituent at the 5-position of thiophene can further modulate its reactivity and biological activity. This modification can lead to enhanced binding affinity or altered metabolic stability, depending on the specific context of use. The sulfonamido group attached to this moiety adds another layer of complexity, allowing for further functionalization and derivatization to tailor the compound's properties for specific applications.
Current research in medicinal chemistry has focused on leveraging the structural features of Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate to develop novel therapeutic agents. One area of interest is its potential as an inhibitor of enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against key enzymes like dipeptidyl peptidase-4 (DPP-4) or kinases involved in signal transduction pathways. These findings highlight the compound's potential as a lead molecule for further development into therapeutic drugs.
The synthesis of Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate presents unique challenges due to its complex structural framework. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Modern synthetic approaches often involve multi-step reactions that require careful optimization of reaction conditions to ensure regioselectivity and minimize side products. Techniques such as palladium-catalyzed cross-coupling reactions, nucleophilic substitution reactions, and cyclization processes are commonly employed in the synthesis of this type of heterocyclic compound.
The pharmacological evaluation of Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with various biological targets using techniques such as enzyme inhibition assays, receptor binding studies, and cell-based assays. These studies have provided valuable insights into the compound's mechanism of action and potential therapeutic applications. In vivo studies have further corroborated these findings by evaluating the compound's efficacy and safety profiles in animal models of disease.
The future prospects for Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic indications. One exciting avenue is the development of prodrugs that can enhance the bioavailability or targeted delivery of this compound. Prodrug strategies involve modifying the parent molecule to improve its pharmacokinetic profile while maintaining or enhancing its biological activity upon administration.
Another area of interest is the exploration of nanotechnology-based delivery systems that can encapsulate or conjugate Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate for targeted therapy. Nanoparticles such as liposomes, polymeric micelles, and gold nanoparticles offer unique advantages for drug delivery by allowing for controlled release profiles, improved tissue penetration, and reduced systemic toxicity. These technologies hold great promise for enhancing the therapeutic efficacy of this compound in treating various diseases.
In conclusion,Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate (CAS No. 1235298-44-8) represents a fascinating molecule with significant potential in pharmaceutical research and drug development. Its intricate structure, characterized by a piperidine core linked to a phenyl group and a sulfonamido moiety derived from 5-chlorothiophene, makes it a versatile scaffold for designing novel therapeutic agents, particularly those targeting metabolic diseases like diabetes or cancer-related pathways, while also exploring advanced drug delivery systems, enhancing treatment options across multiple therapeutic areas.
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